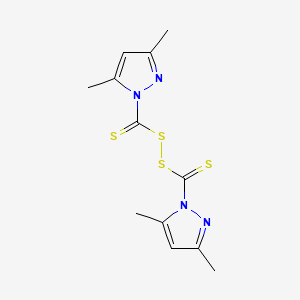

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide (BDTD) is a chemical compound with a molecular formula of C9H12N4OS4. It is a colorless solid that is soluble in water, alcohol, and ether. It is used in a wide range of applications, including as a corrosion inhibitor, a surfactant, and a catalyst. It is also used in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. In addition, it has been used in the synthesis of polymers, which is a process that involves the joining of two or more molecules to form a larger molecule.

Scientific Research Applications

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide has been used in a number of scientific research applications, including as a corrosion inhibitor, a surfactant, and a catalyst. It has also been used in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. In addition, it has been used in the synthesis of polymers, which is a process that involves the joining of two or more molecules to form a larger molecule. Furthermore, it has been used in the study of the structure and properties of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is not fully understood. However, it is believed to act as a corrosion inhibitor by forming a protective layer on the surface of metals. This layer is believed to prevent the metal from being oxidized and corroded. In addition, it is believed to act as a surfactant by reducing the surface tension of water and other liquids, which helps to disperse them more easily. Finally, it is believed to act as a catalyst by increasing the rate of chemical reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it is believed that it may have some toxic effects, such as irritation of the skin and eyes, and respiratory irritation. In addition, it may have some positive effects, such as reducing the formation of biofilms, which can cause infections and other health problems.

Advantages and Limitations for Lab Experiments

The advantages of using Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide in laboratory experiments include its low cost and its wide range of applications. Furthermore, it is relatively easy to synthesize and use in laboratory experiments. However, there are some limitations to its use, such as its potential toxicity and its limited solubility in water.

Future Directions

Future research on Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide could focus on its use as a corrosion inhibitor, surfactant, and catalyst. In addition, research could focus on its potential toxicity and its solubility in various solvents. Furthermore, research could focus on its potential applications in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. Finally, research could focus on its potential use in the study of the structure and properties of proteins and other biomolecules.

Synthesis Methods

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is synthesized through a two-step process. The first step is the preparation of the starting material, which is a compound known as 3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl chloride (DMPC). This is prepared by reacting 3,5-dimethylpyrazole with thionyl chloride. The second step involves the reaction of DMPC with disulfide to form this compound. This reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane.

properties

IUPAC Name |

(3,5-dimethylpyrazole-1-carbothioyl)sulfanyl 3,5-dimethylpyrazole-1-carbodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S4/c1-7-5-9(3)15(13-7)11(17)19-20-12(18)16-10(4)6-8(2)14-16/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMLLTYNEZOMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=S)SSC(=S)N2C(=CC(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)

![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)